29-Fold Superior Antiproliferative Potency on HeLa Cervical Carcinoma Cells: 1,3,4-Selenadiazole vs. 1,3,4-Thiadiazole Core
In a direct head-to-head comparison of 1,3,4-thiadiazole-2,5-disubstituted analogue 6 (X = S) versus its 1,3,4-selenadiazole analogue 14 (X = Se), the selenium-containing compound exhibited an IC₅₀ of 0.005 ± 0.03 µM on HeLa cells, representing a 29-fold improvement over the sulfur analogue (IC₅₀ = 0.145 ± 0.06 µM). On PC-3 prostate cancer cells, the selenadiazole derivative achieved an IC₅₀ of 0.067 ± 0.06 µM versus 0.176 ± 0.08 µM for the thiadiazole, a 2.6-fold potency gain [1]. This pair of compounds differs solely in the chalcogen atom (Se vs. S) within the 1,3,4-diazole ring, isolating the selenium effect on cytotoxicity.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) on human cancer cell lines |
|---|---|
| Target Compound Data | 1,3,4-Selenadiazole analogue 14: IC₅₀ HeLa = 0.005 ± 0.03 µM; IC₅₀ PC-3 = 0.067 ± 0.06 µM |
| Comparator Or Baseline | 1,3,4-Thiadiazole analogue 6: IC₅₀ HeLa = 0.145 ± 0.06 µM; IC₅₀ PC-3 = 0.176 ± 0.08 µM |
| Quantified Difference | HeLa: 29.0-fold lower IC₅₀ (Se vs. S); PC-3: 2.6-fold lower IC₅₀ (Se vs. S) |
| Conditions | HeLa (human cervical carcinoma) and PC-3 (human prostate adenocarcinoma) cell lines; MTT assay; Int. J. Mol. Sci. 2023, 24(14), 11263 |
Why This Matters
For procurement decisions in anticancer drug discovery, the 1,3,4-selenadiazole core delivers up to 29-fold greater antiproliferative potency than the isosteric 1,3,4-thiadiazole core on HeLa cells, a widely used screening model for cervical cancer—making selenium incorporation a rational, data-backed choice when maximum in vitro potency is the primary screening criterion.
- [1] Zoroddu, S.; Corona, P.; Sanna, L.; Bordoni, V.; Piras, S.; Carta, A. RNAseq Analysis of Novel 1,3,4-Oxadiazole Chalcogen Analogues Reveals Anti-Tubulin Properties on Cancer Cell Lines. Int. J. Mol. Sci. 2023, 24 (14), 11263. Table 2. DOI: 10.3390/ijms241411263. View Source
